molecular formula C21H32O5 B1263536 Methyl tetrahydroisosarcoate

Methyl tetrahydroisosarcoate

Cat. No. B1263536
M. Wt: 364.5 g/mol
InChI Key: OWHOHGUNUYXGTA-SYKARXCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl tetrahydroisosarcoate is a natural product found in Sarcophyton elegans with data available.

Scientific Research Applications

Isolation and Biogenetic Analysis

Methyl tetrahydroisosarcoate has been isolated from the soft coral Sarcophyton elegans. This compound, along with methyl tetrahydrosarcoate, plays a significant role in the biogenesis of biscembranoids found in this coral species. Researchers Bishara, Rudi, Benayahu, and Kashman (2007) identified these compounds and proposed that methyl tetrahydrosarcoate acts as a dienophile in a Diels-Alder reaction to produce various biscembranoids, indicating its importance in natural product synthesis and biogenetic pathways (Bishara et al., 2007).

Marine Natural Product Synthesis

The synthesis of marine natural products, particularly biscembranoids, has been a key area of interest. The compound has been studied as part of the synthesis of various marine natural products, reflecting its significance in the realm of organic chemistry and marine biology. The synthesis processes involve complex reactions and offer insights into the chemical diversity and potential applications of marine-derived compounds.

QSAR Applications

This compound might also be relevant in the field of quantitative structure-activity relationships (QSAR). This area involves predicting the bioactivity and physical properties of chemicals, where compounds like this compound could be subjects for modeling and analysis to understand their biological activities and interactions. This is significant for medicinal chemistry, material science, and computational toxicology (Muratov et al., 2020).

Analytical Applications

In the context of analytical chemistry, the study of thermochemolysis, involving reactions like thermally assisted hydrolysis and methylation, can involve compounds like this compound. Such studies help in understanding the chemical properties and reactions of various organic compounds, contributing to fields like environmental science, forensic analysis, and materials science (Challinor, 2001).

properties

Molecular Formula

C21H32O5

Molecular Weight

364.5 g/mol

IUPAC Name

methyl (1Z,4S,7R,11S)-7,11-dimethyl-3,6,13-trioxo-4-propan-2-ylcyclotetradecene-1-carboxylate

InChI

InChI=1S/C21H32O5/c1-13(2)18-12-19(23)15(4)8-6-7-14(3)9-17(22)10-16(11-20(18)24)21(25)26-5/h11,13-15,18H,6-10,12H2,1-5H3/b16-11-/t14-,15+,18-/m0/s1

InChI Key

OWHOHGUNUYXGTA-SYKARXCVSA-N

Isomeric SMILES

C[C@H]1CCC[C@H](C(=O)C[C@H](C(=O)/C=C(/CC(=O)C1)\C(=O)OC)C(C)C)C

Canonical SMILES

CC1CCCC(C(=O)CC(C(=O)C=C(CC(=O)C1)C(=O)OC)C(C)C)C

synonyms

methyl tetrahydroisosarcoate
methyl tetrahydrosarcoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl tetrahydroisosarcoate
Reactant of Route 2
Methyl tetrahydroisosarcoate
Reactant of Route 3
Methyl tetrahydroisosarcoate
Reactant of Route 4
Methyl tetrahydroisosarcoate
Reactant of Route 5
Methyl tetrahydroisosarcoate
Reactant of Route 6
Methyl tetrahydroisosarcoate

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